REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:4][CH:3]1[C:5]([OH:7])=O.[C:8](Cl)(=[O:12])C(Cl)=O.[CH2:14]([N:16](CC)CC)C>C1C=CC=CC=1.CN(C)C=O>[CH3:8][O:12][N:16]([CH3:14])[C:5]([CH:3]1[CH2:4][CH:2]1[CH3:1])=[O:7]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C1)C(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
N,o-dimethylhydroxylamine hydrochloride
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
then quenched by the addition of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The product was purified by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 8.9 g as an oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CON(C(=O)C1C(C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |